[1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-yl](phenyl)methanone
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Overview
Description
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: is a complex organic compound that features a benzimidazole and isoquinoline moiety linked to a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes:
Formation of Benzimidazole Core: Starting with o-phenylenediamine and methyl formate under acidic conditions to form 1-methylbenzimidazole.
Isoquinoline Synthesis: The isoquinoline moiety can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Coupling Reaction: The final step involves coupling the benzimidazole and isoquinoline intermediates with benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: Potentially modulates pathways related to oxidative stress, apoptosis, and inflammation.
Comparison with Similar Compounds
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: can be compared with similar compounds such as:
Benzimidazole Derivatives: Known for their anti-parasitic and anti-fungal properties.
Isoquinoline Derivatives: Used in the synthesis of alkaloids and pharmaceuticals.
Phenylmethanone Derivatives: Commonly used in organic synthesis and as intermediates in drug development.
This compound stands out due to its unique combination of structural motifs, which imparts distinct chemical and biological properties.
Biological Activity
The compound 1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-ylmethanone, with the CAS number 106011-94-3, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is C24H19N3O, with a molecular weight of 365.4 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the benzimidazole core from o-phenylenediamine and methyl formate, followed by isoquinoline synthesis through the Pomeranz-Fritsch reaction, and culminating in a coupling reaction with benzoyl chloride .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of benzimidazole derivatives. For instance, compounds similar to 1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-ylmethanone have shown significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for some derivatives was reported to be less than 1 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cell lines through the modulation of cellular pathways associated with oxidative stress and inflammation. This mechanism involves interaction with specific enzymes or receptors that play critical roles in cancer progression .
The mechanism by which 1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-ylmethanone exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division and metabolic pathways.
- Receptor Interaction : It may modulate receptor activity that is crucial for cell signaling.
- Oxidative Stress Modulation : By influencing oxidative stress pathways, it may help in reducing cellular damage and promoting apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various benzimidazole derivatives, including those structurally related to the target compound. The results demonstrated that several derivatives exhibited high activity against Staphylococcus aureus and Candida albicans, suggesting a potential for developing novel antimicrobial agents from this chemical class .
Study 2: Anticancer Properties
Another research effort focused on the anticancer properties of benzimidazole derivatives. The study found that these compounds could effectively inhibit tumor growth in vitro and in vivo models, with mechanisms involving apoptosis induction and cell cycle arrest. The findings support further investigation into their therapeutic applications .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C24H19N3O |
Molecular Weight | 365.4 g/mol |
CAS Number | 106011-94-3 |
Antimicrobial Activity | MIC < 1 µg/mL against S. aureus |
Anticancer Activity | Induces apoptosis in cancer cell lines |
Properties
CAS No. |
106011-94-3 |
---|---|
Molecular Formula |
C24H19N3O |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[1-(1-methylbenzimidazol-2-yl)-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C24H19N3O/c1-26-21-14-8-7-13-20(21)25-23(26)22-19-12-6-5-9-17(19)15-16-27(22)24(28)18-10-3-2-4-11-18/h2-16,22H,1H3 |
InChI Key |
UBYLMRVDERLFTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3C4=CC=CC=C4C=CN3C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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